奥瑞他汀 F

描述

Auristatin F is a synthetic antineoplastic agent . It is part of the approved drug belantamab mafodotin in multiple myeloma and some experimental anti-cancer antibody-drug conjugates such as vorsetuzumab mafodotin and SGN-CD19A . It appears as the cytotoxic drug in almost half of the state-of-the-art ADCs on the market or in late-stage clinical trials .

Molecular Structure Analysis

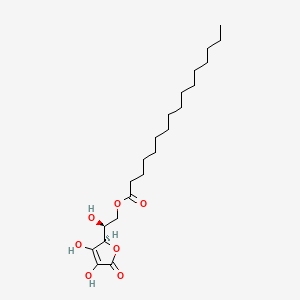

The molecular structure of Auristatin F has been characterized by combined NMR spectroscopy and quantum chemical modelling . In solution, half of the drug molecules are locked in an inactive conformation, which decreases their efficiency and potentially increases the risk of side-effects .

Physical And Chemical Properties Analysis

Auristatin F has a molecular formula of C40H67N5O8 and a molar mass of 731.976 g·mol −1 . Unfortunately, the exact physical and chemical properties of Auristatin F are not available in the search results.

科学研究应用

Antibody-Drug Conjugates (ADCs)

Auristatin F, specifically its synthetic analogue Monomethyl Auristatin F (MMAF), is used as a payload in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Pharmacokinetic and Metabolism Studies

Auristatin F has been used in pharmacokinetic and metabolism studies . A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic (PK) characteristics of MMAF in rats .

Cancer Research

MMAF has garnered significant attention in cancer research due to its high potency in vitro . It has been used in the development of novel, highly efficient payloads for ADCs .

Bioactivity Evaluation

MMAF analogues have been synthesized and their bioactivity has been evaluated . For instance, compounds 11k and 18d exhibited excellent inhibition on tubulin .

Cytotoxicity Studies

MMAF and its analogues have been used in cytotoxicity studies . For example, compound 18d demonstrated enhanced cytotoxicity against HCT116 cells compared to the parent compound MMAF .

Structural Features Study

The structural features of Auristatin F and its isomers have been studied, providing a solid foundation for quantum chemical molecular modelling .

作用机制

Target of Action

Auristatin F, also known as Monomethyl auristatin F (MMAF), is primarily targeted towards microtubules . It is often used as a payload in antibody-drug conjugates (ADCs) . The ADCs generally consist of three parts: the antibody (selective targeting unit), the drug or warhead molecule (a cytotoxic agent), and the chemical linker connecting these . The antibody targets antigens on the diseased cells, after which the entire ADC is internalized by endocytosis .

Mode of Action

Auristatin F is an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This selective delivery system allows the cytotoxic agent to be delivered directly to the cancer cells, minimizing damage to healthy cells .

Biochemical Pathways

The primary biochemical pathway affected by Auristatin F is the microtubule assembly process . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By inhibiting tubulin polymerization, Auristatin F disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis .

Pharmacokinetics

The pharmacokinetic properties of Auristatin F have been studied in rats . The bioavailability of Auristatin F was found to be 0% with high clearance . This suggests that Auristatin F is rapidly cleared from the body, which could potentially limit its bioavailability. When used as a payload in adcs, the antibody component can help improve the bioavailability of auristatin f by facilitating its targeted delivery to cancer cells .

Result of Action

The primary result of Auristatin F’s action is the induction of cell death or apoptosis in cancer cells . By disrupting microtubule dynamics and blocking cell division, Auristatin F triggers apoptosis, thereby eliminating the cancer cells . This makes Auristatin F a potent cytotoxic agent against several cancer cell types when delivered as part of ADCs .

Action Environment

The action of Auristatin F can be influenced by various environmental factors. For instance, the effectiveness of ADCs can be affected by the tumor microenvironment, including factors such as extracellular pH, hypoxia, and the presence of certain enzymes . Additionally, the structural properties of Auristatin F can also influence its action. Studies have found that in solution, half of the Auristatin F molecules are locked in an inactive conformation, which could potentially decrease their efficiency and increase the risk of side effects . Therefore, understanding and optimizing these environmental factors could potentially enhance the performance of Auristatin F in ADCs .

未来方向

属性

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNCNVVZCUVPOT-FUVGGWJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)

![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)

![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)

![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)